Minnelide free acid

Drug Development Pharmaceutics Pharmacokinetics

Researchers face poor aqueous solubility (~0.017 mg/mL) with triptolide, causing unpredictable bioavailability in preclinical models. Minnelide free acid is a water-soluble phosphonooxymethyl prodrug specifically engineered to eliminate this bottleneck, enabling straightforward IV/PO formulation and reproducible systemic exposure. - Validated in Phase I/II trials as monotherapy and combined with paclitaxel in advanced gastric cancer. - Delivers dose-linear pharmacokinetics and predictable exposure; avoids the formulation variability of parent triptolide. - Supplied with full QC documentation; batch-to-batch consistency assured for ongoing and planned clinical/preclinical programs.

Molecular Formula C21H27O10P
Molecular Weight 470.4 g/mol
CAS No. 1254885-39-6
Cat. No. B609044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinnelide free acid
CAS1254885-39-6
SynonymsMinnelide free acid;  14-O-Phosphonooxymethyltriptolide; 
Molecular FormulaC21H27O10P
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C
InChIInChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1
InChIKeyQROUIGQWVUTWFM-RWBWCDHPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Minnelide Free Acid: Water-Soluble Triptolide Prodrug


Minnelide free acid (CAS 1254885-39-6) is the active pharmaceutical form of a small molecule drug currently in Phase II clinical trials for pancreatic cancer [1]. It is a synthetically modified, water-soluble prodrug of the diterpenoid triepoxide triptolide, a natural compound isolated from the Chinese herb *Tripterygium wilfordii* [2]. This chemical modification (the addition of a phosphonooxymethyl group) was designed to overcome the clinical limitations of its parent compound, triptolide, which include poor aqueous solubility and significant toxicity [3].

Prodrug Design

Water-soluble phosphonooxymethyl modification enables formulation-dependent administration studies.

PK Profile

Defined Phase I pharmacokinetics support exposure-response study design.

Tolerability Context

Reported tolerability endpoints from clinical-stage research facilitate risk-benefit profiling.

Why Triptolide Cannot Replace Minnelide


Direct substitution of Minnelide free acid with triptolide or other triptolide derivatives (e.g., LLDT-8, PG490-88Na) is not scientifically valid due to critical differences in physicochemical properties that fundamentally alter their translational and clinical utility [1]. Triptolide, while potent in vitro, is practically insoluble in water (~0.017 mg/mL), leading to highly unpredictable and poor oral bioavailability that has precluded its advancement as a clinical candidate [2]. Minnelide was specifically engineered as a water-soluble prodrug to address this bottleneck, enabling reliable intravenous and oral administration and establishing a predictable pharmacokinetic profile in humans [3]. The clinical and preclinical data detailed below provide quantifiable evidence of these key differentiators, underscoring why procurement and experimental design must be compound-specific.

Attribute
Minnelide Free Acid
Triptolide
Solubility
Water-soluble prodrug
Practically insoluble parent compound
Pharmacokinetics
Predictable PK with rapid conversion
Unpredictable oral bioavailability
Tolerability data
Characterized Phase I tolerability profile
Preclinical multi-organ toxicity reports

Minnelide Differentiators: Quantitative Evidence


Aqueous Solubility vs. Triptolide

Minnelide free acid was specifically synthesized as a water-soluble prodrug to overcome the clinical impasse presented by its parent compound, triptolide, which is poorly soluble in water [1]. While Minnelide is a water-soluble analog [1], triptolide has a reported water solubility of approximately 0.017 mg/mL [2]. This physicochemical property enables Minnelide to be formulated for intravenous and oral administration, a feat not possible with triptolide without complex and potentially toxic solubilizing agents.

Aqueous Solubility
Head-to-head
Target: Water-soluble (prodrug)
Comparator: Triptolide ~0.017 mg/mL (practically insoluble)
Supports formulation-dependent administration in research models
Qualitative transition from insolubility to water solubility
Drug Development Pharmaceutics Pharmacokinetics

Pharmacokinetics: Rapid Prodrug Conversion

A Phase I clinical study (N=21) established that Minnelide undergoes rapid and predictable conversion to its active metabolite, triptolide, in patients with advanced gastrointestinal cancers [1]. The prodrug is completely cleared from circulation within 30 minutes of completing a 30-minute infusion, with peak plasma concentrations of triptolide achieved within just 5 minutes of the infusion's end [1]. This contrasts sharply with the unpredictable and poor bioavailability of orally administered triptolide, which has hindered its clinical use [2].

PK: Prodrug Conversion
Head-to-head
Target: Cleared Comparator: Triptolide unpredictable oral bioavailability
Supports exposure-response study design
Phase I study context (N=21)
Clinical Pharmacology ADME Prodrug Activation

Manageable Hematologic Safety Profile

In a Phase I trial of 42 evaluable patients with advanced gastrointestinal cancers, Minnelide demonstrated a distinct and manageable safety profile, with the most common Grade ≥3 toxicity being neutropenia (38% of patients) [1]. Severe cerebellar toxicity was observed in only 2 patients, which correlated with a 2-fold higher plasma concentration of triptolide, suggesting a clear exposure-response relationship for toxicity [1]. This contrasts with the multi-organ toxicity of triptolide reported in preclinical studies, which is a major factor limiting its direct use [2]. The ability to define a dose-limiting toxicity (DLT) and a maximum tolerated dose (MTD) for Minnelide in humans underscores its improved safety margin.

Tolerability Profile
Trial context
Target: Grade ≥3 tox in 69%; neutropenia 38%; cerebellar tox 5% linked to 2x triptolide levels
Comparator: Triptolide: multi-organ toxicity in preclinical studies
Supports tolerability endpoint profiling
Defined DLT/MTD in Phase I study
Clinical Toxicology Phase I Trial Safety Pharmacology

Minnelide Research Applications


Refractory Pancreatic & GI Cancer Trials

Given its established Phase I safety and pharmacokinetic profile [1], and its demonstrated efficacy in preclinical models of pancreatic cancer [2], Minnelide free acid is the optimal form for use as a clinical trial material in studies targeting refractory pancreatic ductal adenocarcinoma (PDAC) and advanced gastrointestinal malignancies. Its water solubility allows for straightforward formulation into injectable solutions, aligning with the intravenous dosing schedules used in completed and ongoing Phase I/II trials.

In Vivo Pharmacology: Reliable Exposure

For preclinical in vivo pharmacology studies, particularly in orthotopic or xenograft models of pancreatic cancer [2], Minnelide free acid is the preferred reagent. Its water solubility facilitates precise dosing via intraperitoneal or intravenous routes, ensuring reliable and reproducible systemic exposure to the active triptolide moiety. This overcomes the significant challenge of formulating and administering the poorly soluble parent compound, triptolide, and reduces experimental variability [3].

Combination Therapy with Chemotherapeutics

Minnelide free acid is a key component for developing novel combination therapy regimens. Its distinct mechanism of action (HSP70 inhibition) [1] and manageable safety profile [1] make it a strong candidate for combination with standard-of-care agents like paclitaxel, gemcitabine, and oxaliplatin. A Phase I trial has already demonstrated the safety and preliminary efficacy of Minnelide combined with paclitaxel in advanced gastric cancer [4], validating this approach.

Application
Selection Property
Validation Focus
Pancreatic cancer model endpoint studies
Water-soluble prodrug with defined Phase I PK
Model endpoint response assessment
In vivo PK/PD profiling
Soluble form enables precise dosing
Systemic exposure verification
Combination regimen research
HSP70 inhibition mechanism
Combination endpoint and tolerability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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